methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate
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Overview
Description
Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the indole ring in the structure of this compound makes it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate typically involves the reaction of 5-bromoindole with glycine methyl ester in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral and anticancer properties.
Indole-3-acetic acid: A plant hormone with various biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the glycinate moiety, which can influence its biological activity and chemical reactivity .
Biological Activity
Methyl N-[(5-bromo-1H-indol-1-yl)acetyl]glycinate is a compound that integrates an indole structure with a glycinate moiety, showcasing significant potential in various biological activities. The presence of the bromine atom on the indole ring is believed to enhance its pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is C12H12BrN2O3. The compound features a methyl ester linked to a glycine derivative, which plays a crucial role in its biological interactions. The unique combination of the indole and glycinate components contributes to its diverse pharmacological effects.
Biological Activities
This compound exhibits several notable biological activities:
1. Antimicrobial Activity
- Compounds with indole structures often demonstrate activity against various bacteria and fungi. This compound has shown promise in antimicrobial studies, particularly against Gram-positive and Gram-negative bacteria.
- In a study, the compound exhibited significant antibacterial activity with minimal inhibitory concentration (MIC) values comparable to established antibiotics such as ampicillin and streptomycin .
2. Anti-inflammatory Properties
3. Anticancer Potential
- Indole derivatives are frequently studied for their anticancer properties. While direct evidence for this compound's anticancer activity is sparse, structural analogs have shown efficacy against various cancer cell lines .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and notable activities of compounds related to this compound:
Compound Name | Structure Features | Notable Activities |
---|---|---|
Methyl 2-(5-bromoindolyl)acetate | Indole with acetate group | Antimicrobial activity |
5-Bromoindole | Simple indole structure | Anticancer properties |
Glycylglycine | Simple dipeptide structure | Neuroprotective effects |
Methyl 4-(bromophenyl)glycinate | Aromatic substitution on glycine | Antimicrobial properties |
Case Studies and Research Findings
Recent studies have highlighted the antimicrobial effectiveness of various indole derivatives, including those structurally similar to this compound. For instance, one study reported that certain indole derivatives exhibited MIC values ranging from 36.5 µM to 211.5 µM against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Additionally, molecular docking studies suggest that these compounds may interact effectively with bacterial proteins, indicating potential mechanisms of action that warrant further investigation .
Properties
Molecular Formula |
C13H13BrN2O3 |
---|---|
Molecular Weight |
325.16 g/mol |
IUPAC Name |
methyl 2-[[2-(5-bromoindol-1-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C13H13BrN2O3/c1-19-13(18)7-15-12(17)8-16-5-4-9-6-10(14)2-3-11(9)16/h2-6H,7-8H2,1H3,(H,15,17) |
InChI Key |
KLKULSGPVZANQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CN1C=CC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
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